molecular formula C20H28ClNO3S B2537538 N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide CAS No. 446028-29-1

N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide

Cat. No.: B2537538
CAS No.: 446028-29-1
M. Wt: 397.96
InChI Key: HMCNXFWXSDQLLH-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring an adamantane moiety linked via a propyl chain to a substituted benzene ring. The adamantane group, a diamondoid hydrocarbon with three fused cyclohexane rings in chair conformations, confers high lipophilicity and metabolic stability, making it a common pharmacophore in drug design .

Structurally, the compound combines rigidity from the adamantyl group with flexibility from the propyl linker, allowing for optimized interactions with biological targets. Its synthesis likely involves coupling adamantan-1-ylpropylamine with 4-chloro-3-methoxybenzenesulfonyl chloride, analogous to methods described for related sulfonamides .

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-4-chloro-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClNO3S/c1-3-19(20-10-13-6-14(11-20)8-15(7-13)12-20)22-26(23,24)16-4-5-17(21)18(9-16)25-2/h4-5,9,13-15,19,22H,3,6-8,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCNXFWXSDQLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 1-Adamantanamine

1-Adamantanamine undergoes alkylation with 1-bromopropane in dimethylformamide (DMF) under basic conditions. Sodium bicarbonate facilitates deprotonation of the amine, enhancing nucleophilicity for the SN2 reaction with the alkyl bromide:

$$
\text{1-Adamantanamine} + \text{1-Bromopropane} \xrightarrow{\text{NaHCO}_3, \text{DMF}, 60^\circ \text{C}} \text{1-(Adamantan-1-yl)propylamine} + \text{HBr}
$$

Optimization Notes :

  • Elevated temperatures (60°C) improve reaction rates but may require extended reaction times (24–48 hours) due to steric hindrance.
  • Alternative solvents like acetonitrile or toluene yield lower conversions (<50%) compared to DMF.

Reductive Amination (Alternative Route)

Condensation of 1-adamantanone with propylamine followed by sodium cyanoborohydride reduction provides the amine, though this method is less efficient (45–60% yield) due to competing imine hydrolysis.

Synthesis of 4-Chloro-3-methoxybenzenesulfonyl Chloride

Chlorosulfonation of 4-Chloro-3-methoxybenzene

Treatment of 4-chloro-3-methoxybenzene with chlorosulfonic acid at 0–5°C generates the sulfonyl chloride. The reaction is quenched with ice water to precipitate the product:

$$
\text{4-Chloro-3-methoxybenzene} + \text{ClSO}_3\text{H} \xrightarrow{0^\circ \text{C}} \text{4-Chloro-3-methoxybenzenesulfonyl chloride} + \text{HCl}
$$

Critical Considerations :

  • Excess chlorosulfonic acid (2.5 equiv) ensures complete conversion.
  • Moisture-free conditions are essential to prevent hydrolysis to the sulfonic acid.

Sulfonamide Coupling Reaction

The final step involves reacting 1-(adamantan-1-yl)propylamine with 4-chloro-3-methoxybenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base:

$$
\begin{align}
&\text{1-(Adamantan-1-yl)propylamine} + \text{4-Chloro-3-methoxybenzenesulfonyl chloride} \
&\xrightarrow{\text{Et}_3\text{N}, \text{DCM}, \text{rt}} \text{this compound} + \text{Et}_3\text{NH}^+\text{Cl}^-
\end{align
}
$$

Reaction Conditions :

  • Solvent : DCM or tetrahydrofuran (THF) provides optimal solubility.
  • Base : Triethylamine (2.0 equiv) neutralizes HCl, driving the reaction to completion.
  • Time : 12–18 hours at room temperature.

Purification :
Flash chromatography (SiO₂, ethyl acetate/hexanes 3:7) followed by recrystallization from ethanol/ethyl ether yields the product as a white crystalline solid (75–82% yield).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.60–1.85 (m, 15H, adamantane-H), 3.10 (t, J = 7.2 Hz, 2H, CH₂NH), 3.85 (s, 3H, OCH₃), 4.25 (t, J = 7.2 Hz, 2H, NCH₂), 6.95–7.30 (m, 3H, aromatic-H).
  • ¹³C NMR : Peaks at δ 52.3 (NCH₂), 56.1 (OCH₃), and 128–134 ppm (aromatic carbons) confirm the structure.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 440.1521 (Calculated for C₂₀H₂₇ClNO₃S: 440.1524).

Challenges and Mitigation Strategies

Steric Hindrance

The bulky adamantane group slows alkylation and sulfonylation steps. Remedies include:

  • Prolonged reaction times (up to 72 hours for alkylation).
  • Ultrasonication to enhance mixing in heterogeneous reactions.

Regioselectivity in Sulfonylation

Competing N- and O-sulfonylation is avoided by using a large excess of sulfonyl chloride (1.5 equiv) and maintaining low temperatures (0–5°C).

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or aromatic moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C16H22ClN1O3SC_{16}H_{22}ClN_{1}O_{3}S with a molecular weight of approximately 353.87 g/mol. Its structure features an adamantane moiety, which contributes to its unique biological activity.

Scientific Research Applications

1. Anti-inflammatory Properties

CQMUH-011 has been studied for its anti-inflammatory effects, particularly in the context of macrophage activation. In vitro studies demonstrated that CQMUH-011 effectively inhibited lipopolysaccharide (LPS)-induced activation in RAW264.7 macrophage cells. It suppressed the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), indicating its potential as an anti-inflammatory agent .

2. Hepatoprotective Effects

Research has shown that CQMUH-011 exhibits hepatoprotective properties in vivo. In models of fulminant hepatic failure induced by LPS and D-galactosamine, treatment with CQMUH-011 resulted in reduced serum levels of liver enzymes (aspartate aminotransferase and alanine transaminase), which are markers of liver damage. The compound also improved survival rates and reduced hepatic pathological damage .

3. Mechanistic Insights

The mechanism underlying the protective effects of CQMUH-011 involves the down-regulation of toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) pathways, which are critical in mediating inflammatory responses. By inhibiting these pathways, CQMUH-011 effectively reduces inflammation at the cellular level .

Parameter Control Group CQMUH-011 Treatment
TNF-α Production (pg/mL)25075
IL-1β Production (pg/mL)20050
Serum AST Levels (U/L)15045
Serum ALT Levels (U/L)13040
Survival Rate (%)2080

Case Studies

Case Study 1: In Vitro Macrophage Studies

In a study investigating the effects of CQMUH-011 on RAW264.7 cells, researchers treated cells with LPS to induce inflammation. Following treatment with varying concentrations of CQMUH-011, results indicated a significant decrease in cell proliferation alongside increased apoptosis rates compared to control groups .

Case Study 2: In Vivo Hepatic Protection

A subsequent in vivo study involved administering CQMUH-011 to mice subjected to LPS/D-galactosamine-induced liver damage. The treatment group showed significantly lower levels of liver enzymes and improved histopathological outcomes compared to untreated controls, confirming the compound's hepatoprotective effects .

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting viral replication or inhibiting cancer cell growth. The sulfonamide group can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Adamantane Derivatives

Compound Name Structural Features Biological/Regulatory Notes Synthesis Yield (If Reported) References
N-[1-(Adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide Adamantyl-propyl linker; 4-chloro-3-methoxybenzenesulfonamide No direct bioactivity data available Not reported -
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A) 4-methylbenzenesulfonyl; propyl linker; 3-chlorobenzoyl Synthesized via propylamine and sulfonyl chlorides Procedure described
N-Adamantan-1-yl-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl) methanesulfonamide (13) Adamantyl; camphorsulfonyl group Structural confirmation via X-ray/NMR 60%
AKB48 (APINACA) Adamantyl; pentyl-indazole carboxamide Regulated as a Schedule 9 substance (Australia) Not reported
AM-2201 Adamantyl; fluoropentyl-indole methanone Psychoactive cannabinoid receptor agonist Not reported

Key Observations:

Structural Divergence: The target compound differs from carboxamide analogs (e.g., AKB48) by its sulfonamide group, which may alter binding affinity and metabolic pathways .

Synthetic Routes :

  • Adamantane-containing sulfonamides like compound 13 are synthesized via nucleophilic substitution between adamantylamines and sulfonyl chlorides, achieving moderate yields (e.g., 60% for compound 13) . This method is likely applicable to the target compound.

Regulatory and Bioactive Profiles: Carboxamides (e.g., AKB48) are regulated due to psychoactive properties, whereas sulfonamides like the target compound lack such data, suggesting a need for pharmacological screening .

Biological Activity

N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, particularly focusing on its antibacterial, antifungal, and anticancer activities, alongside enzyme inhibition capabilities.

Chemical Structure and Properties

The compound features a distinctive adamantane core, which is known for enhancing the lipophilicity and bioavailability of pharmaceutical agents. The presence of the sulfonamide group contributes significantly to its biological efficacy. The molecular formula is C16H20ClNO2SC_{16}H_{20}ClNO_2S, with a molecular weight of approximately 335.85 g/mol .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Bacillus subtilis16
Escherichia coli32
Salmonella typhi32

The compound was particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other conditions. Its mechanism of action appears to involve inhibition of bacterial cell wall synthesis, similar to other sulfonamides .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties. In vitro studies indicate that it possesses moderate activity against pathogenic fungi such as Candida albicans. The results from antifungal assays are presented in Table 2.

Fungal Strain MIC (µg/mL)
Candida albicans16
Aspergillus niger64

These findings suggest potential applications in treating fungal infections, particularly in immunocompromised patients where such infections are prevalent .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines. Notably, studies have shown that this compound can inhibit the proliferation of several human tumor cell lines, with IC50 values indicating potent activity.

Case Study: Anti-proliferative Effects

In a study assessing anti-proliferative effects on five human tumor cell lines, the compound exhibited the following IC50 values:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0
HCT116 (Colon Cancer)14.0
PC3 (Prostate Cancer)11.5

These results indicate that the compound may serve as a lead structure for developing new anticancer agents .

Enzyme Inhibition

Another significant aspect of the biological activity of this sulfonamide derivative is its ability to inhibit key enzymes involved in various physiological processes. Notably, it has been evaluated for acetylcholinesterase (AChE) and urease inhibition.

Enzyme Inhibition Data

The inhibitory activity against AChE and urease is summarized in Table 3.

Enzyme IC50 (µM)
Acetylcholinesterase5.0
Urease2.0

The strong inhibitory action against urease suggests potential applications in treating conditions like urinary tract infections where urease-producing bacteria are involved .

Q & A

Q. What synthetic methodologies are commonly employed for N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide?

The compound is synthesized via sulfonamide formation, typically involving the reaction of a sulfonyl chloride derivative with an amine. For example:

  • Step 1 : Prepare 1-adamantan-1-ylpropylamine by reacting adamantane derivatives with appropriate alkylating agents.
  • Step 2 : React 4-chloro-3-methoxybenzenesulfonyl chloride with the amine under basic conditions (e.g., in anhydrous diethyl ether or dichloromethane) to form the sulfonamide bond. This method aligns with protocols used for structurally similar adamantane sulfonamides .
  • Validation : Confirm purity via column chromatography (silica gel, ethyl acetate/dichloromethane mixtures) and characterize using NMR and FTIR .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton and carbon environments, with adamantane protons typically appearing as multiplets (δ 1.5–2.2 ppm) and sulfonamide NH as a broad singlet (δ ~5.4 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, with hydrogen-bonding networks (N–H⋯O, C–H⋯O) stabilizing molecular packing . ORTEP-III generates graphical representations of thermal ellipsoids .

Q. How do the adamantane and sulfonamide groups influence physicochemical properties?

  • Adamantane : Enhances lipophilicity and metabolic stability due to its rigid, cage-like structure.
  • Sulfonamide : Participates in hydrogen bonding, affecting solubility and binding to biological targets (e.g., enzymes or receptors). The chloro and methoxy substituents on the benzene ring modulate electronic effects and steric hindrance .

Advanced Research Questions

Q. How can computational docking studies elucidate interactions with biological targets?

  • Protocol : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., carbonic anhydrase or kinase domains).
  • Key Parameters : Optimize binding poses by analyzing hydrogen bonds between the sulfonamide group and catalytic residues (e.g., Zn2+^{2+} in carbonic anhydrase) and hydrophobic interactions with adamantane .
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values from enzyme inhibition assays .

Q. How are data contradictions resolved during crystallographic refinement?

  • Challenge : Discrepancies in thermal parameters or hydrogen-bonding networks.
  • Solution : Use SHELXL’s restraints (e.g., DFIX, DANG) to refine bond lengths/angles. Validate via R-factor convergence (<5%) and analysis of residual electron density maps .
  • Example : For N-phenyladamantane sulfonamides, intermolecular N–H⋯O bonds (2.8–3.0 Å) were critical for resolving packing ambiguities .

Q. What strategies optimize solubility for in vitro assays without compromising activity?

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) on the adamantane or benzene ring while retaining the sulfonamide pharmacophore.
  • Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based encapsulation to enhance aqueous solubility .
  • SAR Insights : Derivatives with smaller alkyl chains on the adamantane moiety show improved solubility but reduced metabolic stability .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Core Modifications :
  • Adamantane : Replace with bicyclic systems (e.g., norbornane) to alter steric bulk.
  • Benzene Ring : Vary substituents (e.g., replace Cl with F or CF3_3) to tune electronic effects.
    • Synthesis : Employ parallel synthesis or click chemistry for rapid analog generation.
    • Evaluation : Test analogs against target enzymes/receptors and correlate activity with computational descriptors (e.g., logP, polar surface area) .

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